2,4-Dimethylthiophen-3-amine hydrochloride
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Overview
Description
2,4-Dimethylthiophen-3-amine hydrochloride is a chemical compound with the molecular formula C6H10ClNS and a molecular weight of 163.66 . It is a building block used in the field of chemistry .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 sulfur atom .Scientific Research Applications
Chemical Synthesis and Compound Libraries
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride has been used as a starting material in alkylation and ring closure reactions to generate a diverse library of compounds. This compound reacts with different reagents to produce dithiocarbamates, thioethers, and various other derivatives through various chemical transformations (Roman, 2013).
Pharmacological Research
In pharmacological research, derivatives of dimethyl-aminophenyl have been explored for their potential biological activities. For example, derivatives of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal have been studied for their stability under basic conditions and potential regeneration of carboxylic acids (Arai, Tokuyama, Linsell & Fukuyama, 1998).
Atmospheric Chemistry
Dimethylamine and similar amines have been studied for their role in atmospheric chemistry, particularly in enhancing sulfuric acid-water nucleation, which is a crucial process in cloud formation and climate modeling (Kurtén, Loukonen, Vehkamäki & Kulmala, 2008).
Material Science
In material science, amine compounds have been used to modify radiation-induced polyvinyl alcohol/acrylic acid hydrogels, enhancing their thermal stability and potentially expanding their applications in the medical field due to their antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Polymer Chemistry
Tertiary amine methacrylates, including dimethylaminoethyl methacrylate, have been used to produce homopolymers and diblock copolymers with unique solubility behaviors in water. These materials show potential for various applications due to their solubility properties and response to pH, temperature, and electrolyte concentration (Bütün, Armes & Billingham, 2001).
Corrosion Science
In the field of corrosion science, derivatives of benzothiazole, such as (4-benzothiazole-2-yl-phenyl)-dimethyl-amine, have been investigated for their efficiency in protecting mild steel against corrosion in acidic environments, showing promise for industrial applications (Salarvand, Amirnasr, Talebian, Raeissi & Meghdadi, 2017).
Mechanism of Action
Mode of Action
It’s known that the compound contains a thiophene ring and an amine group, which are characteristic properties of thiophene compounds . These groups could potentially interact with biological targets, leading to changes in cellular processes.
Pharmacokinetics
The compound’s predicted properties such as density (1118±006 g/cm3) and boiling point (2517±350 °C) suggest that it may have certain bioavailability .
Action Environment
It’s known that the compound is soluble in organic solvents such as ethanol and dimethyl sulfoxide , which could potentially influence its action and stability.
Properties
IUPAC Name |
2,4-dimethylthiophen-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NS.ClH/c1-4-3-8-5(2)6(4)7;/h3H,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDROCKJILOITRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2099705-25-4 |
Source
|
Record name | 2,4-dimethylthiophen-3-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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